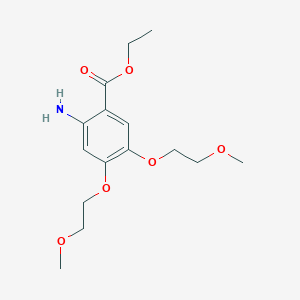

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO6/c1-4-20-15(17)11-9-13(21-7-5-18-2)14(10-12(11)16)22-8-6-19-3/h9-10H,4-8,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOWMIHUDJVXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463153 | |

| Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179688-27-8 | |

| Record name | Benzoic acid, 2-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179688-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179688278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (CAS: 179688-27-8): A Key Intermediate in Erlotinib Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, with CAS number 179688-27-8, is a pivotal organic intermediate, primarily recognized for its critical role in the synthesis of Erlotinib. Erlotinib is a potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor used in the treatment of specific types of cancer, including non-small cell lung cancer and pancreatic cancer.[1][2] The structural integrity and purity of this intermediate are paramount, as they directly influence the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of its synthesis, characterization, and application, tailored for professionals in the field of pharmaceutical research and development.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective handling, characterization, and utilization in synthetic workflows.

| Property | Value | Source |

| CAS Number | 179688-27-8 | [3] |

| Molecular Formula | C₁₅H₂₃NO₆ | [4] |

| Molecular Weight | 313.35 g/mol | [4] |

| IUPAC Name | This compound | [3] |

| Appearance | Off-white solid | [5] |

| Storage Temperature | Room Temperature | [5] |

Note: The hydrochloride salt of this compound is also commonly used and is identified by CAS number 183322-17-0.[5]

Synthesis and Mechanism

The primary synthetic route to this compound involves the reduction of its nitro precursor, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (CAS: 179688-26-7). This transformation is a critical step in the overall synthesis of the quinazoline core of Erlotinib.

The reaction proceeds via catalytic hydrogenation, a robust and widely employed method for the reduction of aromatic nitro groups to their corresponding anilines. The causality behind this choice of reaction lies in its high efficiency and selectivity, which are crucial for minimizing impurity formation in a multi-step pharmaceutical synthesis.

Sources

- 1. JP4569876B2 - Process for producing 6,7-bis (2-methoxyethoxy) quinazolin-4-one - Google Patents [patents.google.com]

- 2. Erlotinib Impurities | SynZeal [synzeal.com]

- 3. This compound | C15H23NO6 | CID 11347513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical properties of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. This compound is a critical chemical intermediate, most notably in the synthesis of Erlotinib, a potent EGFR inhibitor used in targeted cancer therapy.[1][2][3] Understanding its core physicochemical characteristics is paramount for process chemists, formulation scientists, and quality control analysts to ensure reaction efficiency, purity of the final active pharmaceutical ingredient (API), and regulatory compliance. This document moves beyond theoretical data, offering detailed, field-proven experimental protocols for the empirical determination of key parameters such as melting point, solubility, and pKa. The methodologies are presented with a focus on the underlying scientific principles, providing researchers with the necessary tools for robust characterization and validation.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent physicochemical analysis.

2.1 Nomenclature and Identifiers

The compound is primarily available as a free base or as a hydrochloride salt, which can influence its physical properties. It is crucial to specify the form being used in any experimental context.

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number (Free Base) | 179688-27-8[4][5] |

| CAS Number (HCl Salt) | 183322-17-0[2] |

| Molecular Formula | C₁₅H₂₃NO₆[4][5][6] |

| Molecular Weight | 313.35 g/mol [4][6] |

| Common Synonyms | Ethyl 4,5-bis(2-methoxyethoxy)-2-aminobenzoate; 4,5-Bis(2-methoxyethoxy)anthranilic acid ethyl ester[4][5] |

2.2 Structural Elucidation

The molecular structure dictates the compound's chemical behavior and physical properties. The presence of two ether linkages enhances solubility in certain polar solvents, while the aromatic amine and ethyl ester groups are key reactive sites.[7]

-

InChI: InChI=1S/C15H23NO6/c1-4-20-15(17)11-9-13(21-7-5-18-2)14(10-12(11)16)22-8-6-19-3/h9-10H,4-8,16H2,1-3H3[4][6]

2.3 Significance in Drug Development

This compound is a cornerstone intermediate for the manufacturing of Erlotinib.[1] Its purity, often required to exceed 99.0%, is critical for the efficiency of downstream synthetic steps and the safety profile of the final API.[2] Therefore, a thorough characterization of each batch of this intermediate is not merely an academic exercise but a critical step in pharmaceutical quality assurance.

Core Physicochemical Properties

The following table summarizes key physicochemical properties. It is important to note that several values are computationally predicted and require experimental verification for use in a regulatory or manufacturing setting.

| Property | Value / Observation | Method |

| Appearance | Off-white to pale yellow solid.[5] | Visual Inspection |

| Melting Point | Not empirically determined in surveyed literature. A related compound has a reported melting point of 60-61°C.[5] | Capillary Method (See Protocol 4.1) |

| Boiling Point | 456.4 ± 45.0 °C[5] | Predicted |

| Solubility | Soluble in some organic solvents like ethers and alcohols; methoxyethoxy groups enhance polar solvent solubility.[5][7] | Shake-Flask Method (See Protocol 4.2) |

| pKa | 2.52 ± 0.10 (for the conjugate acid of the amino group)[5] | Predicted |

3.1 Spectroscopic Profile

While specific spectra for this compound are proprietary to manufacturers, its structure allows for predictable spectroscopic features.[8][9]

-

¹H-NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), two distinct methoxy groups (singlets), four methylene groups in the ethoxy chains (multiplets), two aromatic protons (singlets or doublets), and a broad signal for the amine (-NH₂) protons.

-

¹³C-NMR: Expect distinct signals for the carbonyl carbon of the ester, aromatic carbons, and the aliphatic carbons of the ethyl and methoxyethoxy side chains.

-

IR Spectroscopy: Key vibrational bands should include N-H stretching for the primary amine, C=O stretching for the ester, C-O stretching for the ether linkages, and C=C stretching for the aromatic ring.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observable corresponding to the molecular weight of 313.35.

Experimental Methodologies for Physicochemical Characterization

Reliance on predicted data is insufficient for drug development and manufacturing. The following protocols describe robust, self-validating methods for determining the critical physicochemical properties of this compound.

4.1 Protocol: Melting Point Determination via Capillary Method

Causality: The melting point is a fundamental indicator of a crystalline solid's purity.[10] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range. A sharp melting range (e.g., 0.5-1.0°C) is indicative of high purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, crush any large crystals into a fine powder using a mortar and pestle to ensure uniform packing and heat transfer.[11]

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[12]

-

Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample at a fast rate (10-20°C per minute) to quickly find an approximate melting temperature.[11] Allow the apparatus to cool.

-

Accurate Determination: Begin heating again. Once the temperature is within 20°C of the approximate melting point, reduce the heating rate to 1-2°C per minute.[11]

-

Observation and Recording: Record the temperature at which the first liquid droplet appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts completely (T₂). The melting range is T₁ - T₂.

-

Validation: Repeat the accurate determination at least twice. Consistent values confirm the result.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | C15H23NO6 | CID 11347513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 179688-27-8|this compound|BLD Pharm [bldpharm.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. mt.com [mt.com]

- 11. youtube.com [youtube.com]

- 12. chm.uri.edu [chm.uri.edu]

A Comprehensive Guide to the Structural Elucidation of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Abstract

This technical guide provides a detailed, methodology-driven approach to the complete structural elucidation of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, including the antineoplastic drug Erlotinib, making its unambiguous characterization critical for drug development and quality control.[1][2] Moving beyond a simple recitation of data, this document illuminates the strategic rationale behind the application of a suite of modern analytical techniques. We will demonstrate how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full complement of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments are synergistically employed to build the molecular structure from the ground up. The narrative emphasizes a logic-based workflow where each piece of spectral data provides a self-validating layer of evidence, culminating in an unassailable structural assignment.

Introduction to the Analyte

The target of our investigation is this compound. A preliminary database search provides its fundamental identifiers, which serve as the hypothesis to be proven by the subsequent experimental data.[3]

-

IUPAC Name: this compound[3]

-

Molecular Formula: C₁₅H₂₃NO₆[4]

-

Molecular Weight: 313.35 g/mol [4]

-

CAS Number: 179688-27-8[3]

The proposed structure, shown below, contains a highly substituted benzene ring featuring an ethyl ester, a primary amine, and two methoxyethoxy side chains. Each of these functional groups presents unique spectral signatures that will be systematically explored.

Figure 1. Proposed Chemical Structure of the Analyte.[3]

Figure 1. Proposed Chemical Structure of the Analyte.[3]

The Elucidation Workflow: A Logic-Driven Approach

A robust structural elucidation does not rely on a single technique but rather on a logical progression of analyses where each step informs the next. The workflow is designed to move from broad, foundational information to fine-detail connectivity.

-

Molecular Formula & Unsaturation: Mass Spectrometry provides the molecular weight and, with high resolution, the exact molecular formula. This is the cornerstone of the entire process.

-

Functional Group Identification: Infrared Spectroscopy offers a rapid survey of the functional groups present (e.g., amines, esters, ethers), confirming key components of the proposed structure.

-

Carbon-Hydrogen Framework: ¹H and ¹³C NMR spectroscopy map the unique proton and carbon environments within the molecule.

-

Connectivity Mapping: 2D NMR experiments (COSY, HSQC, HMBC) are the definitive tools for piecing together the molecular puzzle, establishing bond-by-bond connections between atoms.

Mass Spectrometry (MS): The Molecular Blueprint

Causality: The initial and most critical step is to confirm the molecular weight and formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for this purpose, as it typically yields a prominent protonated molecular ion ([M+H]⁺) with minimal initial fragmentation, providing a clear reading of the molecular mass.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of methanol containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Infuse the sample into an ESI-Time-of-Flight (TOF) mass spectrometer.

-

Acquisition Parameters: Acquire data in positive ion mode over a mass range of m/z 100-500.

Data Analysis & Interpretation

The primary goal is to locate the ion corresponding to the molecular weight. The presence of a single nitrogen atom leads to an odd molecular weight, consistent with the Nitrogen Rule.[5]

| Ion Species | Calculated m/z | Observed m/z | Interpretation |

| [M]⁺ | 313.15 | - | Molecular ion (less common in ESI) |

| [M+H]⁺ | 314.16 | 314.16 | Protonated molecule; confirms MW of 313.15 |

| [M+Na]⁺ | 336.14 | 336.14 | Sodiated adduct; common in ESI |

Fragmentation Analysis: While ESI is soft, in-source fragmentation or tandem MS (MS/MS) can reveal structural motifs. For benzoates, characteristic losses include the ethoxy radical and ethylene.[6]

-

Loss of Ethoxy Group (-OC₂H₅): A fragmentation resulting in the loss of 45 Da is a hallmark of an ethyl ester, leading to a stable acylium ion.[6]

-

Loss of Methoxyethoxy Side Chain: Fragmentation could involve cleavage of the ether linkages.

The observation of an ion at m/z 314.16 confirms the molecular formula C₁₅H₂₃NO₆ and provides the foundational piece of evidence upon which all further analysis is built.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: With the molecular formula established, IR spectroscopy is used to quickly verify the presence of the principal functional groups suggested by the name: a primary amine, an ester carbonyl, and ether linkages. This technique provides direct, tangible evidence of the key chemical bonds.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the neat sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters: Collect the spectrum from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Analysis & Interpretation

The spectrum is analyzed for characteristic absorption bands. Aromatic primary amines and conjugated esters have highly diagnostic peaks.[7]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Rationale and Significance |

| 3450 & 3350 | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | The presence of two sharp-to-medium intensity bands in this region is definitive for a primary amine.[8][9] |

| ~3050 | Aromatic C-H | C-H Stretch | Indicates the presence of protons on a benzene ring. |

| ~2950-2850 | Aliphatic C-H | C-H Stretch | Confirms the ethyl and methoxyethoxy alkyl chains. |

| ~1715 | Conjugated Ester | C=O Stretch | The frequency is lower than a typical saturated ester (~1740 cm⁻¹) due to conjugation with the electron-rich aromatic ring, confirming its attachment.[7] |

| ~1610 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Further evidence for the primary amine group.[7][10] |

| 1200-1050 | Ester & Ether | C-O Stretch | A series of strong, broad absorptions confirming the C-O bonds of both the ester and the two ether side chains.[7] |

The IR spectrum provides a rapid and robust confirmation of the core functional components, validating the initial hypothesis derived from the molecular formula.

Nuclear Magnetic Resonance (NMR): Assembling the Puzzle

Causality: NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. A full suite of 1D and 2D experiments is required to unambiguously connect all the fragments identified by MS and IR.[11]

¹H NMR – Proton Environment Mapping

This experiment quantifies the number of unique proton environments and reveals their neighbor relationships through spin-spin coupling.

Protocol: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire the spectrum on a 400 MHz or higher spectrometer.

Predicted Data & Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.40 | s | 1H | Ar-H | Aromatic proton at C6, deshielded by the adjacent ester group. |

| ~6.25 | s | 1H | Ar-H | Aromatic proton at C3, shielded by the ortho-amino and para-alkoxy groups. |

| ~4.80 | br s | 2H | -NH₂ | Broad signal for the primary amine protons; will exchange with D₂O.[5] |

| ~4.35 | q | 2H | -O-CH₂ -CH₃ | Quartet due to coupling with the adjacent methyl group (3 protons). Deshielded as it's attached to the ester oxygen. |

| ~4.15 | t | 4H | Ar-O-CH₂ - | Triplet-like signal for the four equivalent protons of the two methylene groups directly attached to the aromatic ring. |

| ~3.80 | t | 4H | -CH₂ -O-CH₃ | Triplet-like signal for the four equivalent protons of the two methylene groups adjacent to the terminal methoxy groups. |

| ~3.45 | s | 6H | -O-CH₃ | Sharp singlet for the six equivalent protons of the two terminal methoxy groups.[12] |

| ~1.40 | t | 3H | -CH₂-CH₃ | Triplet due to coupling with the adjacent methylene group (2 protons). |

¹³C NMR & DEPT – The Carbon Skeleton

This experiment identifies all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is run to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.

Protocol: Use the same sample as for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum and DEPT-135/DEPT-90 spectra.

Predicted Data & Interpretation:

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~168.0 | - | C =O | Ester carbonyl carbon, highly deshielded. |

| ~152.0 | - | Ar-C (C4/C5) | Aromatic carbons attached to ether oxygens, deshielded. |

| ~145.0 | - | Ar-C (C2) | Aromatic carbon attached to the amino group. |

| ~115.0 | - | Ar-C (C1) | Aromatic carbon attached to the ester group. |

| ~110.0 | CH | Ar-C H (C6) | Aromatic methine carbon. |

| ~100.0 | CH | Ar-C H (C3) | Aromatic methine carbon, highly shielded. |

| ~71.0 | CH₂ | -C H₂-O-CH₃ | Methoxyethoxy methylene carbon. |

| ~69.0 | CH₂ | Ar-O-C H₂- | Methoxyethoxy methylene carbon. |

| ~61.0 | CH₂ | -O-C H₂-CH₃ | Ethyl ester methylene carbon. |

| ~59.0 | CH₃ | -O-C H₃ | Methoxy group carbon. |

| ~14.5 | CH₃ | -CH₂-C H₃ | Ethyl ester methyl carbon. |

2D NMR – Definitive Connectivity Mapping

2D NMR correlates signals to establish the final structure.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. Expected correlations: between the ethyl -CH₂- and -CH₃; and between the two different -CH₂- groups within the methoxyethoxy chains.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing for definitive assignment of the ¹³C spectrum based on the ¹H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the fragments. It shows correlations between protons and carbons separated by 2-3 bonds.

Key Predicted HMBC Correlations:

-

Ester Connectivity: The methylene protons of the ethyl group (δ ~4.35) will show a strong correlation to the carbonyl carbon (δ ~168.0), unambiguously linking the ethyl group to the ester.

-

Ester Position: The aromatic proton at C6 (δ ~7.40) will show correlations to the carbonyl carbon (δ ~168.0) and the carbon bearing the amino group (C2, δ ~145.0), fixing the ester at C1 and the amine at C2.

-

Side Chain Positions: The methylene protons directly attached to the aromatic ring (δ ~4.15) will show strong correlations to the aromatic carbons they are bonded to (C4/C5, δ ~152.0), confirming the positions of the two methoxyethoxy side chains.

Conclusion

Through a systematic and logical application of modern analytical techniques, the structure of this compound is unequivocally confirmed. Mass spectrometry established the correct molecular formula, C₁₅H₂₃NO₆. Infrared spectroscopy provided direct evidence for the key amine, ester, and ether functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments allowed for the complete assignment of all proton and carbon signals and, crucially, established the precise connectivity of the molecular fragments. Each technique provides a layer of evidence that validates the others, resulting in a self-consistent and definitive structural elucidation essential for its application in pharmaceutical research and development.

References

- CDN. (n.d.). Infrared Spectroscopy. Illinois State University.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. GSRS. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

-

PubMed. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

American Elements. (n.d.). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound Hydrochloride: A Key Erlotinib Synthesis Intermediate. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Amino-4,5-bis(2-methoxyethoxy)benzoic Acid Ethyl Ester-d6 Hydrochloride. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

PubMed. (2016). Differentiation of Volatile Aromatic Isomers and Structural Elucidation of Volatile Compounds in Essential Oils by Combination of HPLC Separation and Crystalline Sponge Method. Retrieved from [Link]

-

University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

-

Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C15H23NO6 | CID 11347513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. pharmacy180.com [pharmacy180.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. fiveable.me [fiveable.me]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. wikieducator.org [wikieducator.org]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. 2-Methoxyethoxymethyl chloride(3970-21-6) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Spectroscopic Guide to Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate: A Key Pharmaceutical Intermediate

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, a crucial intermediate in the synthesis of targeted cancer therapies such as Erlotinib.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the data itself but also on the underlying principles and experimental considerations that enable robust structural elucidation and characterization.

Introduction

This compound (Molecular Formula: C₁₅H₂₃NO₆, Molecular Weight: 313.35 g/mol ) is a polysubstituted benzene derivative whose structural integrity is paramount for the successful synthesis of high-purity active pharmaceutical ingredients (APIs). Spectroscopic analysis provides the definitive fingerprint of this molecule, confirming its identity and purity. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing a holistic understanding of its molecular architecture.

Experimental Protocols

The quality of spectroscopic data is intrinsically linked to the quality of the sample and the methodology of its preparation. The synthesis of this compound typically involves the reduction of its nitro precursor, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate.[1][3]

Synthesis of this compound[3]

A common and efficient method for the synthesis is the catalytic hydrogenation of the corresponding nitro compound.

Workflow for Synthesis and Characterization

Caption: Workflow from synthesis to spectroscopic analysis.

Step-by-Step Methodology:

-

A solution of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate in methanol is prepared in a Parr apparatus.

-

A catalytic amount of Platinum(IV) oxide (PtO₂·H₂O) is added to the solution.

-

The mixture is hydrogenated at room temperature under a pressure of 50 p.s.i.

-

The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the consumption of hydrogen ceases.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent (methanol) is removed under reduced pressure to yield the crude product.

-

The product is purified by trituration with diethyl ether to afford this compound as a light brown precipitate.[3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

¹H NMR Data

The ¹H NMR spectrum of this compound was recorded on a spectrometer operating at 300 MHz in deuterated chloroform (CDCl₃) as the solvent.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| 7.41 | Singlet | 1H | - | Ar-H |

| 6.14 | Singlet | 1H | - | Ar-H |

| 5.65 | Broad Singlet | 2H | - | -NH₂ |

| 4.31 - 4.26 | Quartet | 2H | 7.10 | -O-CH₂-CH₃ |

| 4.10 - 4.06 | Multiplet | 4H | - | Ar-O-CH₂- |

| 3.77 - 3.71 | Multiplet | 4H | - | -CH₂-O-CH₃ |

| 3.43 | Singlet | 6H | - | -O-CH₃ |

| 1.37 - 1.34 | Triplet | 3H | 7.10 | -O-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a clear confirmation of the structure of this compound.

-

Aromatic Protons: The two singlets at 7.41 and 6.14 ppm correspond to the two protons on the benzene ring. Their singlet nature is due to the lack of adjacent protons for coupling. The downfield shift of the proton at 7.41 ppm is attributed to its position ortho to the electron-withdrawing ethyl ester group, while the upfield shift of the proton at 6.14 ppm is due to the electron-donating effect of the amino group.

-

Amino Protons: The broad singlet at 5.65 ppm, integrating to two protons, is characteristic of the primary amine (-NH₂) group. The broadness of the signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Ethyl Ester Group: The quartet at 4.28 ppm (2H) and the triplet at 1.35 ppm (3H) are classic signals for an ethyl group attached to an oxygen atom. The quartet arises from the methylene protons being split by the adjacent methyl protons, and the triplet is due to the methyl protons being split by the adjacent methylene protons, both with a coupling constant of 7.10 Hz.

-

Methoxyethoxy Side Chains: The multiplet signals at 4.08 ppm and 3.74 ppm, each integrating to four protons, correspond to the two pairs of methylene groups in the bis(2-methoxyethoxy) substituents. The singlet at 3.43 ppm, integrating to six protons, confirms the presence of the two terminal methoxy groups.

Molecular Structure with ¹H Assignments

Caption: Structure with corresponding ¹H NMR chemical shifts.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

¹³C NMR Data

The ¹³C NMR spectrum was obtained from a dissertation and is reported for a sample in CDCl₃.[3]

| Chemical Shift (δ) (ppm) | Assignment |

| 167.23 | C=O (Ester) |

| 150.05 | C-4 |

| 141.20 | C-5 |

| 133.55 | C-2 |

| 116.53 | C-1 |

| 108.76 | C-6 |

| 101.24 | C-3 |

| 77.33 | Ar-O-CH₂- |

| 74.13 | -CH₂-O-CH₃ |

| 60.92 | -O-CH₂-CH₃ |

| 52.45 | -O-CH₃ |

| 18.54 | -O-CH₂-CH₃ |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is fully consistent with the proposed structure, showing all 15 unique carbon atoms.

-

Carbonyl Carbon: The signal at 167.23 ppm is characteristic of an ester carbonyl carbon.

-

Aromatic Carbons: Six distinct signals are observed in the aromatic region (101-151 ppm). The carbons attached to the oxygen and nitrogen atoms (C-2, C-4, C-5) are shifted downfield compared to the carbons bearing protons (C-3, C-6) and the carbon attached to the ester group (C-1).

-

Aliphatic Carbons: The signals for the ethyl group appear at 60.92 ppm (-O-CH₂) and 18.54 ppm (-CH₃). The carbons of the methoxyethoxy side chains are observed at 77.33 ppm (Ar-O-CH₂-), 74.13 ppm (-CH₂-O-CH₃), and 52.45 ppm (-O-CH₃).

Molecular Structure with ¹³C Assignments

Caption: Structure with corresponding aromatic ¹³C NMR shifts.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3200 | N-H | Stretching (Amine) |

| 3000 - 2850 | C-H | Stretching (Aliphatic) |

| 1720 - 1700 | C=O | Stretching (Ester) |

| 1620 - 1580 | C=C | Stretching (Aromatic) |

| 1250 - 1000 | C-O | Stretching (Ester, Ether) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Mass Spectrometry Data

Electrospray ionization mass spectrometry (ESI-MS) data has been reported for this compound.[4]

-

[M+H]⁺: m/z 314

Interpretation of the Mass Spectrum

The ESI-MS data shows a prominent peak at m/z 314, which corresponds to the protonated molecule [M+H]⁺. This confirms the molecular weight of the compound to be 313 g/mol , consistent with its molecular formula C₁₅H₂₃NO₆.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR (predicted), and MS provides unequivocal evidence for its chemical structure. The presented data and their interpretation serve as a valuable reference for researchers and professionals involved in the synthesis and quality control of this important pharmaceutical intermediate. The consistency across these different analytical techniques underscores the high level of confidence in the structural assignment and purity assessment of the molecule.

References

-

Maddila, S., et al. (2013). Modified Synthesis of Erlotinib Hydrochloride. Iran J Pharm Res., 12(Suppl), 147-152. Available at: [Link]

-

Nguyen, T. H. T., et al. (2017). PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Journal of Chemistry, 55(5), 629-632. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Synthonix. This compound hydrochloride. Available at: [Link]

-

Li, J., et al. (2017). An efficient method for reduction of nitroaromatic compounds to the corresponding aromatic amines with NH2NH2·H2O catalysed by H2O2-treated activated charcoal. Journal of Chemical Research, 41(9), 509-512. Available at: [Link]

-

Stanovnik, B. (2006). DISSERTATION. reposiTUm. Available at: [Link]

Sources

Solubility Profile of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate: A Practical Guide to Experimental Determination and Theoretical Considerations

An In-depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and process chemistry.[1][2] Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, a crucial intermediate in the synthesis of pharmaceuticals like Erlotinib, possesses a unique molecular structure that presents both opportunities and challenges for dissolution in organic solvents.[3][4] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound. We delve into the theoretical underpinnings of its solubility based on its structural attributes, present a robust, step-by-step protocol for the gold-standard saturation shake-flask method, and offer insights into data analysis and interpretation. This document is designed not merely as a set of instructions, but as a self-validating system to empower researchers to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

In pharmaceutical development, understanding the solubility of a compound is a foundational requirement.[5] For an intermediate like this compound, solubility data is paramount for:

-

Reaction Kinetics: Selecting an appropriate solvent system to ensure reactants are in the solution phase for efficient chemical synthesis.

-

Crystallization and Purification: Designing effective crystallization processes to achieve high purity and yield, as purification often relies on differential solubility in various solvents.[2][6]

-

Formulation Development: Although an intermediate, understanding its solubility provides insights that can inform the development of the final API.[7]

This guide will provide the necessary tools to systematically evaluate the solubility of this compound in a range of relevant organic solvents.

Physicochemical Profile & Theoretical Solubility Predictions

The molecular structure of this compound (Molecular Formula: C₁₅H₂₃NO₆, Molecular Weight: 313.35 g/mol ) dictates its interactions with various solvents. A careful analysis of its functional groups allows for informed predictions of its solubility behavior.

-

Polar Moieties: The molecule contains several polar functional groups: an amino group (-NH₂), an ester group (-COO-), and two ether linkages (-O-) within the methoxyethoxy side chains. These groups can participate in dipole-dipole interactions and act as hydrogen bond acceptors. The amino group also serves as a hydrogen bond donor.[8]

-

Non-Polar Regions: The benzene ring and the ethyl group of the ester contribute to the molecule's non-polar character.

-

Hydrogen Bonding Capability: The presence of hydrogen bond donors (N-H) and multiple acceptors (O=C, -O-) suggests that the molecule's solubility will be significantly influenced by the solvent's ability to form hydrogen bonds.[9][10] In protic solvents like alcohols, both the solvent and solute can engage in hydrogen bonding, likely leading to higher solubility. In aprotic polar solvents (e.g., DMSO, Acetone), the solvent can only act as a hydrogen bond acceptor.[11]

-

"Like Dissolves Like" Principle: Based on its mixed polarity, the compound is expected to exhibit moderate to high solubility in polar organic solvents (e.g., ethanol, methanol, DMSO) and lower solubility in non-polar solvents (e.g., hexane, toluene).[12] The two methoxyethoxy groups are known to enhance solubility in polar solvents.[4]

Caption: Key molecular features influencing solubility.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful, empirical measurement is essential for accurate data. The thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent at a given temperature, is best determined using the Saturation Shake-Flask method.[13][14] This method is considered the "gold standard" for its reliability and direct measurement of equilibrium.[13]

Experimental Protocol: Saturation Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

3.1.1 Materials and Equipment

-

Solute: this compound (ensure purity is documented, e.g., >99%).

-

Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Toluene, Hexane).

-

Equipment:

-

Analytical balance (4 decimal places)

-

Glass vials (e.g., 4 mL or 8 mL) with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

-

3.1.2 Step-by-Step Procedure

-

Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[13] A starting point of ~20-30 mg of solid per 1 mL of solvent is typically sufficient.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C and/or 37 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is generally recommended to ensure equilibrium is fully established.[14]

-

Phase Separation: After equilibration, allow the vials to rest for a short period to let the excess solid settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.

-

Dilution: Accurately dilute the filtered saturated solution with the mobile phase used for HPLC analysis to bring the concentration within the calibrated range of the instrument. A precise dilution factor is essential for accurate back-calculation.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. The use of HPLC is superior to spectrophotometry as it can distinguish the parent compound from any potential impurities or degradation products.[13]

Caption: Workflow for the Saturation Shake-Flask Method.

Data Presentation and Analysis

The results of the solubility experiments should be systematically recorded. The final solubility is calculated by multiplying the measured concentration from the HPLC by the dilution factor.

Quantitative Data Summary

All experimentally determined solubility values should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25.0 | Experimental Value | Calculated Value |

| Ethanol | 25.0 | Experimental Value | Calculated Value |

| Acetone | 25.0 | Experimental Value | Calculated Value |

| Acetonitrile | 25.0 | Experimental Value | Calculated Value |

| DMSO | 25.0 | Experimental Value | Calculated Value |

| Other Solvents... | 25.0 | Experimental Value | Calculated Value |

Thermodynamic Insights

By measuring solubility at different temperatures (e.g., 25 °C and 37 °C), one can gain insight into the thermodynamics of the dissolution process.[15]

-

Endothermic Dissolution: If solubility increases with temperature, the dissolution process is endothermic (absorbs heat).[16]

-

Exothermic Dissolution: If solubility decreases with temperature, the process is exothermic (releases heat).[16]

This information can be analyzed using the van 't Hoff equation to estimate the enthalpy and entropy of dissolution, providing a deeper understanding of the solute-solvent interactions.[15]

Conclusion

This guide provides a robust framework for determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular structure with the practical application of the gold-standard Saturation Shake-Flask method, researchers can generate the high-quality, reliable data necessary for informed decision-making in process development and chemical synthesis. The disciplined execution of this protocol ensures that the resulting solubility data is both accurate and reproducible, serving as a cornerstone for subsequent research and development activities.

References

- Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 16). MIT OpenCourseWare.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. (2024, April 4).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

-

Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

- This compound Hydrochloride: A Key Erlotinib Synthesis Intermediate. (2025, October 26).

- Compound solubility measurements for early drug discovery. Computational Chemistry. (2022, May 31).

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

-

This compound. GSRS. Available at: [Link]

-

Effects of solvent polarity on the acid dissociation constants of benzoic acids. PubMed. Available at: [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry. Available at: [Link]

- Predicting drug solubility in organic solvents mixtures. (2024, May 18).

- The Role of this compound Hydrochloride in Advancing Organic Synthesis. (2025, October 26). NINGBO INNO PHARMCHEM CO.,LTD.

-

Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures. INIS-IAEA. Available at: [Link]

-

Biochemistry, Dissolution and Solubility. StatPearls, NCBI Bookshelf. Available at: [Link]

-

Benzoic acid. Wikipedia. Available at: [Link]

-

6.3: Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts. (2022, April 2). Available at: [Link]

-

How Do Hydrogen Bonds Influence Solubility?. Chemistry For Everyone. (2025, May 7). YouTube. Available at: [Link]

-

How Does Solvent Polarity Impact Compound Solubility?. (2025, December 17). YouTube. Available at: [Link]

-

Intermolecular hydrogen bonding behavior of amino acid radical cations. RSC Publishing. Available at: [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. research.unipd.it [research.unipd.it]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. Benzoic acid - Wikipedia [en.wikipedia.org]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Intermolecular hydrogen bonding behavior of amino acid radical cations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. youtube.com [youtube.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Unsung Hero of Targeted Therapy: A Technical Guide to Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in Medicinal Chemistry

Introduction: Beyond the Structure, a Gateway to Kinase Inhibition

In the intricate world of medicinal chemistry, the value of a molecule is often not in its inherent biological activity, but in its potential as a cornerstone for building life-saving therapeutics. Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is a prime example of such a molecule. While unassuming on its own, this highly functionalized aromatic amine is a critical intermediate in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer and other malignancies.[1][2] This guide provides an in-depth technical exploration of this compound, from its fundamental chemical properties to its pivotal role in the multi-step synthesis of a blockbuster oncology drug. For researchers, scientists, and drug development professionals, understanding the nuances of this key intermediate is essential for process optimization, impurity profiling, and the potential development of next-generation kinase inhibitors.

Physicochemical Properties and Strategic Importance

The utility of this compound as a synthetic intermediate is deeply rooted in its unique molecular architecture. Each functional group plays a strategic role in the subsequent chemical transformations required to construct the complex quinazoline core of Erlotinib.

| Property | Structural Feature | Significance in Synthesis |

| Nucleophilicity | Primary aromatic amine (-NH₂) | The amino group is the key reactive site for the initial cyclization reaction to form the quinazoline ring system. Its reactivity is modulated by the electron-donating methoxyethoxy groups. |

| Solubility | Two 2-methoxyethoxy side chains | These flexible ether chains significantly enhance the molecule's solubility in a range of organic solvents, which is crucial for achieving homogeneous reaction conditions and simplifying purification processes.[3] |

| Ester Group | Ethyl ester (-COOEt) | While not directly participating in the quinazoline ring formation, the ester group influences the electronic properties of the aromatic ring and can be a site for potential modification in the synthesis of analogs. |

| Stereochemistry | Achiral | The molecule is achiral, simplifying synthesis and characterization as there are no stereoisomers to consider or separate.[4] |

The Synthetic Journey: From Simple Phenols to a Complex Precursor

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following is a detailed protocol that highlights the key transformations.

Part 1: Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

The journey begins with the protection and functionalization of a dihydroxybenzoic acid derivative, followed by a regioselective nitration.

Experimental Protocol:

-

O-Alkylation: Ethyl 3,4-dihydroxybenzoate is reacted with 1-bromo-2-methoxyethane in the presence of a base such as potassium carbonate (K₂CO₃) in a polar apathetic solvent like dimethylformamide (DMF). The reaction is typically heated to ensure complete dialkylation of both phenolic hydroxyl groups.[5]

-

Nitration: The resulting Ethyl 3,4-bis(2-methoxyethoxy)benzoate is then carefully nitrated. A mixture of concentrated nitric acid and sulfuric or acetic acid is used at low temperatures (0-5 °C) to regioselectively install a nitro group at the 2-position of the benzene ring, yielding Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate.[5][6] Temperature control is critical to prevent over-nitration and side product formation.[6]

Caption: Synthesis of the nitro-intermediate.

Part 2: Reduction to the Key Amino Intermediate

The pivotal step is the reduction of the nitro group to the primary amine, which sets the stage for the subsequent cyclization.

Experimental Protocol:

-

Catalytic Hydrogenation: The most common and efficient method for this transformation is catalytic hydrogenation. Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is dissolved in a suitable solvent like ethanol or isopropanol. A palladium-on-carbon (Pd/C) catalyst is added, and the mixture is subjected to a hydrogen atmosphere.[7]

-

Alternative Reduction: An alternative, safer, and more economical method for large-scale production involves transfer hydrogenation using ammonium formate as the hydrogen source in the presence of Pd/C. This method avoids the need for high-pressure hydrogen gas.[5][7] The reaction is typically run at room temperature and is monitored by thin-layer chromatography (TLC) for completion.

-

Workup and Isolation: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified, often by recrystallization, to yield pure this compound.

Caption: The central role in Erlotinib synthesis.

Beyond Erlotinib: A Versatile Building Block

While its fame is tied to Erlotinib, the chemical handles on this compound make it a potentially versatile scaffold for the synthesis of other novel compounds. The primary amine can be a starting point for a wide range of derivatizations, including the formation of amides, sulfonamides, and other heterocyclic systems. For instance, a derivative, Ethyl 2-[[(cyanoamino)-methylsulfanylmethylidene]amino]-4,5-bis(2-methoxyethoxy)benzoate, has been reported as a pharmaceutical intermediate, suggesting its utility in constructing other complex molecules. [8]The exploration of this molecule in the synthesis of new compound libraries could lead to the discovery of novel kinase inhibitors or compounds with other biological activities.

Conclusion

This compound is a testament to the enabling power of synthetic intermediates in medicinal chemistry. Its well-defined synthesis and strategically placed functional groups have made it an indispensable component in the manufacturing of Erlotinib, a drug that has had a significant impact on cancer therapy. [1][9]For drug development professionals, a thorough understanding of the synthesis, reactivity, and handling of this key intermediate is paramount for ensuring the quality and efficiency of the final active pharmaceutical ingredient. As the quest for new and more effective targeted therapies continues, the core structure of this molecule may yet serve as a foundation for the next generation of life-saving medicines.

References

- Asadipour, A., et al. (2013). Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin, 3(1), 183–188.

- Vo, T. H., et al. (2017). PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Journal of Chemistry, 55(5E), 21-24.

- Xu, L., et al. (2021). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry, 9, 795861.

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Supply Chain for Erlotinib Synthesis: Focus on this compound Hydrochloride. Retrieved from [Link]

- Vertex AI Search. (2025, October 26). Ethyl 2-amino-4,5-bis(2-methoxyethoxy)

- Vertex AI Search. (n.d.). Exploring Ethyl 4,5-Bis(2-Methoxyethoxy)

- Google Patents. (n.d.). US9428468B2 - Process for the preparation of erlotinib.

- Zhang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Pharmacology, 13, 863394.

-

Zhang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Pharmacology, 13, 863394. Retrieved from [Link]

- Li, X., et al. (2025, December 27). Bifunctional Iron Catalyst for Endoselective Cycloisomerization of Nucleophile-Functionalized Terminal Alkynes.

- Vertex AI Search. (2025, October 31). Importance of Ethyl 4,5-bis(2-methoxyethoxy)

-

PubChemLite. (n.d.). Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (C15H21NO8). Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Al-Suwaidan, I. A., et al. (2016).

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]

- 4. Buy Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | 179688-26-7 [smolecule.com]

- 5. vjs.ac.vn [vjs.ac.vn]

- 6. Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | RUO [benchchem.com]

- 7. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl2-[[(cyanoamino)-methylsulfanylmethylidene]amino]-4,5-bis(2-methoxyethoxy)benzoate [synhet.com]

- 9. nbinno.com [nbinno.com]

The Versatile Scaffold: A Technical Guide to the Potential Applications of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide delves into the significant potential of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate and its derivatives, a class of compounds demonstrating remarkable versatility in medicinal chemistry. From its established role as a cornerstone in the synthesis of targeted cancer therapies to its emerging potential in other therapeutic areas, this document provides an in-depth exploration of the synthesis, mechanisms of action, and practical applications of these valuable molecules. We will explore the causality behind experimental choices, provide validated protocols, and ground our claims in authoritative scientific literature.

The Core Moiety: this compound

This compound is an anthranilic acid ester characterized by a benzene ring substituted with an amino group, an ethyl ester, and two methoxyethoxy side chains.[1][2] This unique combination of functional groups bestows upon the molecule a favorable physicochemical profile, including enhanced solubility in various solvents, which is a critical attribute for a versatile synthetic intermediate.[3] The presence of a reactive amino group and an ester functionality provides convenient handles for a wide array of chemical modifications, making it an ideal starting point for the synthesis of diverse molecular architectures.

The Cornerstone Application: Synthesis of EGFR Inhibitors for Oncology

The most prominent application of this compound is its pivotal role as a key intermediate in the synthesis of Erlotinib , a potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[4] Erlotinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[4]

Mechanism of Action: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[5] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Erlotinib functions by competitively inhibiting the ATP binding site of the EGFR's intracellular tyrosine kinase domain, thereby blocking the downstream signaling cascades that promote tumor growth.[6]

Synthetic Workflow: From Core Intermediate to Active Pharmaceutical Ingredient

The synthesis of Erlotinib from this compound is a multi-step process that highlights the utility of this precursor. The general workflow involves the construction of the quinazoline core followed by the addition of the 3-ethynylphenylamino side chain.

Experimental Protocol: Synthesis of Erlotinib

The following is a representative, multi-step protocol for the laboratory-scale synthesis of Erlotinib, commencing with the cyclization of this compound.

Step 1: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

-

In a round-bottom flask, combine this compound (1 equivalent) with formamide (excess).

-

Heat the mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the quinazolinone intermediate.

Step 2: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

-

Suspend the quinazolinone intermediate (1 equivalent) in thionyl chloride (excess) with a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride under reduced pressure.

-

Triturate the residue with a non-polar solvent (e.g., hexane) to afford the crude chloroquinazoline derivative, which can be used in the next step without further purification.

Step 3: Synthesis of Erlotinib

-

Dissolve the 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 equivalent) in a suitable solvent such as isopropanol or acetonitrile.

-

Add 3-ethynylaniline (1-1.2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure Erlotinib.

Expanding the Therapeutic Horizon: Derivatives and Broader Applications

The synthetic tractability of the this compound scaffold allows for the generation of a diverse library of derivatives with potential applications beyond EGFR inhibition. The broader class of anthranilic acid derivatives has been shown to possess a wide range of biological activities.[7]

Structural Diversification: A Gateway to Novel Bioactivities

The core molecule can be readily modified at several key positions to explore new chemical space and biological targets.

Potential Non-Oncological Applications

While the primary focus has been on oncology, derivatives of anthranilic acid have shown promise in various other therapeutic areas:

-

Anti-inflammatory Agents: The anthranilic acid scaffold is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs).[7]

-

Antimicrobial and Antiviral Activity: Certain derivatives have demonstrated activity against various pathogens.[7][8]

-

Neuroprotective Effects: Some analogues have been reported to exhibit neuroprotective properties.[7]

-

Metabolic Disorders: Transition metal complexes of anthranilic acid derivatives have been investigated for their potential in managing diabetes and obesity.[7]

In Vitro Evaluation: Protocols for Assessing Biological Activity

To assess the therapeutic potential of novel derivatives, a suite of in vitro assays is essential. The following are standard protocols for evaluating key biological activities.

Kinase Inhibition Assay

This assay is crucial for identifying and characterizing compounds that modulate the activity of specific kinases.

Protocol: Luminescence-Based Kinase Assay

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction: In a 96-well plate, combine the kinase of interest, a suitable substrate peptide, and ATP in a kinase assay buffer.

-

Incubation: Add the serially diluted test compound to the wells and incubate at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.

-

ADP Detection: Use a commercial kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity. This involves a two-step process of terminating the kinase reaction and converting the generated ADP to ATP, which then drives a luciferase-based reaction.

-

Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Cell Viability and Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess the effect of a compound on cell viability.

Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Assay

To determine if a compound induces programmed cell death, an apoptosis assay such as Annexin V staining can be performed.

Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with the test compound at various concentrations for a desired time period.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.[10]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[10][11]

Data Presentation: Comparative Analysis of Derivatives

The following table presents hypothetical IC50 values for a series of derivatives based on the this compound scaffold, illustrating their potential activity against different targets.

| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) |

| Parent Scaffold | EGFR | >10,000 | A549 (Lung) | >100 |

| Derivative A (Erlotinib) | EGFR | 5 | A549 (Lung) | 0.5 |

| Derivative B | VEGFR2 | 50 | HUVEC (Endothelial) | 2.5 |

| Derivative C | CDK2 | 120 | MCF-7 (Breast) | 8.0 |

| Derivative D | p38 MAPK | 85 | THP-1 (Monocytic) | 15.2 |

Conclusion and Future Directions

This compound has firmly established its importance as a versatile and indispensable building block in medicinal chemistry, most notably in the synthesis of the life-saving anti-cancer drug Erlotinib. However, the potential of this scaffold extends far beyond its current applications. The inherent reactivity and favorable properties of this molecule provide a fertile ground for the development of a new generation of therapeutic agents targeting a wide range of diseases. Future research should focus on exploring novel derivatization strategies to unlock the full potential of this remarkable scaffold and to address unmet medical needs in areas beyond oncology. The systematic application of the synthetic and biological evaluation protocols outlined in this guide will be instrumental in these endeavors.

References

-

Investigation on biological activities of anthranilic acid sulfonamide analogs. (URL: [Link])

-

MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

-

Synthesis and Biological Activity of Novel Anthranilic Diamides Containing N-Substituted Arylmethylene Moieties. (URL: [Link])

-

Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. (URL: [Link])

-

Medicinal chemistry of anthranilic acid derivatives: A mini review. (URL: [Link])

-

EGF/EGFR Signaling Pathway. (URL: [Link])

-

Cell Viability Assays - Assay Guidance Manual. (URL: [Link])

-

Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. (URL: [Link])

-

What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. (URL: [Link])

-

Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (URL: [Link])

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (URL: [Link])

-

In vitro JAK kinase activity and inhibition assays. (URL: [Link])

-

In vitro kinase assay. (URL: [Link])

-

Apoptosis Marker Assays for HTS - Assay Guidance Manual. (URL: [Link])

-

Navigating the Supply Chain for Erlotinib Synthesis: Focus on this compound Hydrochloride. (URL: [Link])

-

2-Amino-4,5-bis(2-methoxyethoxy)benzoic Acid Ethyl Ester-d6 Hydrochloride. (URL: [Link])

-

The Role of this compound Hydrochloride in Advancing Organic Synthesis. (URL: [Link])

-

2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid ethyl. (URL: [Link])

-

This compound. (URL: [Link])

-

This compound. (URL: [Link])

-

Methyl N-methylanthranilate. (URL: [Link])

-

Methyl Anthranilate. (URL: [Link])

Sources

- 1. This compound | C15H23NO6 | CID 11347513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Apoptosis Protocols [bdbiosciences.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 11. researchgate.net [researchgate.net]

The Strategic Utility of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Uniquely Functionalized Building Block

In the landscape of sophisticated organic synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, a polysubstituted aniline derivative, has emerged as a crucial building block, particularly in the realm of medicinal chemistry. Its unique constellation of functional groups—a nucleophilic aniline, an ethyl ester, and two solubilizing methoxyethoxy chains—provides a versatile platform for the construction of complex heterocyclic scaffolds.

This guide offers an in-depth exploration of this compound, moving beyond a simple recitation of properties to explain the causality behind its synthesis and application. We will dissect its primary synthetic route, analyze its reactivity, and provide detailed, field-proven protocols for its preparation and use, with a primary focus on its role as a key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.

Physicochemical Properties and Structural Attributes

A thorough understanding of a reagent's properties is the foundation of its effective application. The key attributes of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 179688-27-8 | |

| Molecular Formula | C₁₅H₂₃NO₆ | |

| Molecular Weight | 313.35 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in some organic solvents, such as ether and alcohols.[1] The methoxyethoxy groups enhance solubility in polar solvents.[2] | , |

| Purity (Typical) | ≥96-99% | , |

The two methoxyethoxy side chains are not merely passive solubilizing groups. Their presence significantly influences the electronic properties of the benzene ring and provides steric hindrance that can direct the regioselectivity of subsequent reactions.

Core Synthesis: A Validated Three-Step Approach

The most common and well-documented synthesis of this compound begins with the readily available ethyl 3,4-dihydroxybenzoate. This multi-step process is designed for scalability and high purity of the final product, which is critical for its use in pharmaceutical manufacturing.[3]

Caption: Overall synthetic workflow for the target compound.

Step 1: Bis-O-Alkylation of Ethyl 3,4-dihydroxybenzoate

Causality: The initial step involves the protection of the two phenolic hydroxyl groups as ethers. This is crucial for two reasons: 1) It prevents unwanted side reactions at these acidic positions during the subsequent electrophilic nitration step. 2) It introduces the methoxyethoxy chains that are a key structural feature of the final target molecule and its derivatives like Erlotinib. A Williamson ether synthesis is the classic and most efficient method for this transformation.

Protocol:

-

To a stirred solution of ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol) in dimethylformamide (DMF, 10 mL), add potassium carbonate (K₂CO₃, 1.82 g, 13.0 mmol).

-

Heat the mixture to 100°C and stir for 1 hour.

-

Cool the reaction mixture to 50°C and add 1-bromo-2-methoxyethane (1 mL).

-

Heat the reaction to 80°C for 2 hours.

-

After cooling to room temperature, filter the solid and wash with ethyl acetate (10 mL).

-